![molecular formula C6H10O B2718087 2,5-Dihydro-2,2-dimethylfuran CAS No. 36043-04-6](/img/structure/B2718087.png)
2,5-Dihydro-2,2-dimethylfuran
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Overview
Description
2,5-Dihydro-2,2-dimethylfuran is a pyrimidine derivative . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2,5-Dihydro-2,2-dimethylfuran has been reported. It involves the electrolysis of furan in methanol . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 2,5-Dihydro-2,2-dimethylfuran is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The formation process of soot from 2,5-dimethylfuran pyrolysis has been studied . The pyrolysis of 2,5-dimethylfuran in the initial stage can generate many soot precursors, which paves the way for its rapid formation of soot .Physical And Chemical Properties Analysis
2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It is a colorless, volatile liquid . It has a density of 0.8897 g/cm3, a melting point of -62 °C, and a boiling point of 92 to 94 °C .Scientific Research Applications
Organic Synthesis and Building Blocks
2,5-Dimethylfuran: serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules due to its reactivity and versatility. Specifically, it can act as a reactant in the preparation of exo-maleimide-dimethylfuran cyclo adducts . These adducts play a crucial role in the synthesis of oligonucleotide conjugates .
Biofuel Candidate
In recent years, 2,5-Dimethylfuran has emerged as a promising biofuel candidate. Here’s why:
Selective Hydrogenation Catalyst
Researchers have investigated the catalytic synthesis of 2,5-Dimethylfuran from 5-hydroxymethylfurfural (HMF) . The process involves selective hydrogenation, and Co/N–C catalysts with varying cobalt contents have demonstrated high activity for this conversion. This application is relevant for sustainable production pathways .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of furan and is potentially used as a biofuel .
Mode of Action
It is known that the compound is a potential biofuel, which suggests that its mode of action might involve combustion to release energy .
Biochemical Pathways
It is known that the compound can be derived from cellulose , suggesting that it might be involved in the biochemical pathways related to cellulose degradation and biofuel production.
Pharmacokinetics
As a potential biofuel, its bioavailability would likely be more relevant in an industrial context rather than a biological one .
Result of Action
As a potential biofuel, its primary effect would likely be the release of energy during combustion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dihydro-2,2-dimethylfuran. For instance, the efficiency of its combustion might be affected by factors such as temperature and pressure .
Safety and Hazards
2,5-Dimethylfuran is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life . It is advised to avoid breathing mist or vapors, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,5-dimethyl-2H-furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBOLLYKNPLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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